molecular formula C18H36 B091540 1-Octadecene CAS No. 112-88-9

1-Octadecene

Cat. No. B091540
CAS RN: 112-88-9
M. Wt: 252.5 g/mol
InChI Key: CCCMONHAUSKTEQ-UHFFFAOYSA-N
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Description

1-Octadecene is a hydrocarbon with a notable double bond in its structure, which has been explored for various applications in scientific research. It serves as a solvent for ferrofluids and has been studied for its intraocular tolerance, indicating potential biomedical applications10. Additionally, its unique molecular structure allows for the formation of monolayers on silicon surfaces, which have been investigated for their passivating effects on Si-SiGe-Si structures .

Synthesis Analysis

The synthesis of 1-Octadecene and its derivatives has been a subject of interest due to its applications in various fields. For instance, the enantiomeric 14-methyl-1-octadecenes have been synthesized with high enantiomeric excess, which are important as sex pheromones for the peach leafminer moth . A detailed asymmetric synthesis of (S)-14-methyl-1-octadecene has also been achieved, highlighting the potential for producing specific isomers of 1-Octadecene for targeted applications .

Molecular Structure Analysis

The molecular structure of 1-Octadecene has been characterized through various techniques. For example, isotactic and atactic poly(1-octadecene) have been synthesized and their bottlebrush structures analyzed using X-ray and neutron scattering data, revealing flexible rod-like structures . The molecular dynamics simulations have further defined the melt and crystalline structures of these polymers .

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Octadecene and its polymers have been extensively studied. Ethylene–propylene–1-octadecene terpolymers exhibit semicrystalline properties with high molecular weight and narrow molecular weight distribution, influenced by the incorporation of methyl and longer alkyl branches . The thermal behavior and mechanical properties of these terpolymers have been linked to their microstructure, which is affected by the type of ligand and monomer feedstock concentration . Additionally, the electrical passivation of silicon structures by 1-Octadecene monolayers has been demonstrated to decrease surface charge and increase carrier concentration, which is dependent on the doping of the silicon substrate .

Scientific Research Applications

Nanocrystal Synthesis Challenges

1-Octadecene is commonly used in high-temperature nanocrystal synthesis (120-320 °C). A study highlighted that under these conditions, 1-octadecene spontaneously polymerizes, forming poly(1-octadecene) with properties similar to nanocrystals. This polymerization presents a challenge in purifying nanocrystals from poly(1-octadecene) impurities. Alternative methods include using saturated, aliphatic solvents or ligand exchange for nanocrystals, improving purity crucial for various applications (Dhaene et al., 2019).

Ferrofluids for Intraocular Use

In medical research, 1-octadecene has been explored as a solvent for ferrofluids, specifically for intraocular use. A pilot study on rabbits examined the intraocular tolerance to 1-octadecene, finding no cytotoxic effects on the retina but noting an inflammatory response in the vitreous activity (Tejada et al., 1997).

Chemical Reactions in Aerosols

Research on aerosol chemistry included studying the bromination of 1-octadecene droplets. This study provided insights into the kinetics and mechanisms of aerosol-vapor reactions, contributing to our understanding of atmospheric chemistry and pollution dynamics (Mcrae, Matijević, & Davis, 1975).

Polymerization Catalysis

1-Octadecene has been used in the polymerization process to create ethylene–propylene–1-octadecene terpolymers. This research explored the impact of various catalysts and monomer concentrations on the properties of the resulting polymers, which have applications in materials science (Leone et al., 2019).

Catalytic Conversion for Energy Applications

In energy research, the catalytic conversion of 1-octadecanol into alkenes and alkanes using high-temperature processes was studied. This research is crucial for developing more efficient energy conversion methods and understanding catalytic processes at high temperatures (Handoko & Triyono, 2023).

Safety And Hazards

1-Octadecene may be fatal if swallowed and enters airways . It forms explosive mixtures with air on intense heating . Development of hazardous combustion gases or vapors is possible in the event of fire . Containers may explode when heated . Vapors may form explosive mixtures with air and may spread along floors .

Future Directions

In the field of nanomaterial synthesis, there is a need to find alternatives to 1-Octadecene due to its tendency to spontaneously polymerize under high-temperature conditions . One approach is to replace 1-Octadecene with saturated, aliphatic solvents . Another approach is to exchange the nanocrystals’ native ligands for polar ligands, leading to significant solubility differences between nanocrystals and poly(1-Octadecene), therefore allowing isolation of pure nanocrystals, free from polymer impurities .

properties

IUPAC Name

octadec-1-ene
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InChI

InChI=1S/C18H36/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2/h3H,1,4-18H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

CCCMONHAUSKTEQ-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCC=C
Source PubChem
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Molecular Formula

C18H36
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Related CAS

25511-67-5
Record name 1-Octadecene, homopolymer
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DSSTOX Substance ID

DTXSID3026932
Record name 1-Octadecene
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Molecular Weight

252.5 g/mol
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Physical Description

Liquid, Melting point = 17.5 deg C; [ChemIDplus] Colorless liquid; mp = 18.3 deg C; [OECD SIDS: Higher Olefins - 2004]
Record name 1-Octadecene
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Vapor Pressure

0.0000675 [mmHg]
Record name 1-Octadecene
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Product Name

1-Octadecene

CAS RN

112-88-9, 27070-58-2
Record name 1-Octadecene
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Record name 1-OCTADECENE
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Synthesis routes and methods

Procedure details

In like manner a thickened, moldable intermediate is produced when appropriate amounts, as described herein, of 5-chloro-1-hexene, methylmaleic anhydride, a 1,2-epoxy octadecane, a 4:1 styrene-maleic anhydride copolymer and pyridine are heated to about 45° C. in the presence of t-butyl peroxypivalate. Also a thickened, moldable intermediate is produced when appropriate amounts of 1-octadecene, styrene, chloromaleic anhydride, 2,3 -epoxy-2-phenylhexane, a 1-hexene-maleic anhydride copolymer and N-methylpiperazine are heated to about 45° C. in the presence of 2-t-butylazo-2-cyano-4-methoxy-4-methylpentane.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Octadecene
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Reactant of Route 3
1-Octadecene
Reactant of Route 4
1-Octadecene
Reactant of Route 5
1-Octadecene
Reactant of Route 6
1-Octadecene

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